molecular formula C3H5BrN2 B12430587 2-Bromo-4,5-dihydro-1H-imidazole

2-Bromo-4,5-dihydro-1H-imidazole

Cat. No.: B12430587
M. Wt: 148.99 g/mol
InChI Key: PRZIBTFKMPCPBB-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a bromine atom attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dihydro-1H-imidazole typically involves the bromination of 4,5-dihydro-1H-imidazole. One common method is the reaction of 4,5-dihydro-1H-imidazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of 4,5-dihydro-1H-imidazole without the bromine atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include azidoimidazole, thiocyanatoimidazole, and various substituted imidazoles.

    Oxidation Reactions: Products include imidazole-2-carboxylic acid and other oxidized derivatives.

    Reduction Reactions: The primary product is 4,5-dihydro-1H-imidazole.

Scientific Research Applications

2-Bromo-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

    4-Bromo-1H-imidazole: Similar in structure but lacks the dihydro component.

    2-Chloro-4,5-dihydro-1H-imidazole: Similar but with a chlorine atom instead of bromine.

    2-Iodo-4,5-dihydro-1H-imidazole: Similar but with an iodine atom instead of bromine.

Uniqueness: 2-Bromo-4,5-dihydro-1H-imidazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The dihydro component also adds to its distinct properties compared to fully aromatic imidazole derivatives.

Properties

Molecular Formula

C3H5BrN2

Molecular Weight

148.99 g/mol

IUPAC Name

2-bromo-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C3H5BrN2/c4-3-5-1-2-6-3/h1-2H2,(H,5,6)

InChI Key

PRZIBTFKMPCPBB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)Br

Origin of Product

United States

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